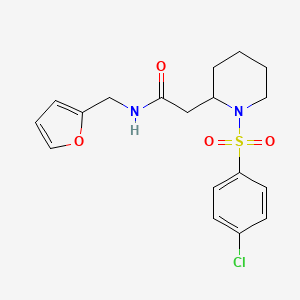

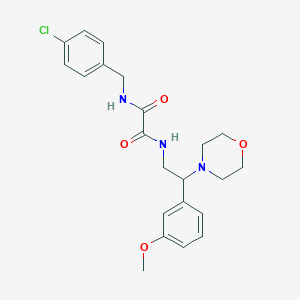

2-(1-((4-氯苯基)磺酰基)哌啶-2-基)-N-(呋喃-2-基甲基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Enantioselective Synthesis Analysis

The synthesis of related compounds to 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(furan-2-ylmethyl)acetamide has been explored in the context of creating sulfamate-fused piperidin-4-ones with high diastereo- and enantioselectivity. The process involves an asymmetric [4 + 2] cycloaddition reaction of N-sulfonylimines with enones or ynones, facilitated by a combination of chiral primary amine and o-fluorobenzoic acid. This method is particularly noteworthy for its application in synthesizing cyclic N-sulfonylimines and ynones, which are structurally related to the compound of interest .

Molecular Structure Analysis

Vibrational spectroscopy has been used to characterize molecules similar to the compound . The study of N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide provides insights into the effects of rehybridization and hyperconjugation on molecular structure. Using density functional theory, researchers have analyzed the geometric equilibrium and intermolecular interactions, revealing the presence of strong hydrogen bonds and the influence of electronegative chlorine atoms on molecular geometry .

Chemical Reactions Analysis

The synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives demonstrates the reactivity of the piperidine moiety when paired with benzenesulfonyl chloride and various electrophiles. This process involves dynamic pH control and the use of sodium hydride and N,N-Dimethylformamide, resulting in compounds with significant activity against enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase .

Physical and Chemical Properties Analysis

The pharmacological profile of a structurally related compound, N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide, has been investigated, providing data on its physical and chemical properties. Toxicity predictions were made using ACD/ToxSuite software and evaluated in vivo, while genotoxicity was assessed with the micronucleus assay. The absorption properties were predicted using the admetSAR platform, indicating the compound's pharmacokinetic potential .

Crystal Structure Studies

X-ray crystallographic studies of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, a compound with a similar sulfonyl and piperidinyl structure, have provided detailed information on crystal packing and molecular conformation. The piperidine ring adopts a chair conformation, and the geometry around the sulfur atom deviates from a regular tetrahedron, which could be relevant for understanding the crystal structure of the compound .

Antimicrobial Activity Analysis

The synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against pathogens of tomato plants have been studied. These compounds, which share structural features with the compound of interest, have been shown to possess significant antimicrobial activities, influenced by the nature of substitutions on the benzhydryl and sulfonamide rings. This suggests potential applications for the compound in the field of antimicrobial agents .

科学研究应用

合成与表征

该化合物属于涉及具有潜在药理应用的衍生物的合成和表征的更广泛的化学物质类别。研究工作一直致力于通过合成 N-取代衍生物来创建多功能部分。这些工作包括探索各种化学反应以生成具有所需性质的化合物,利用红外、EI-MS、1H NMR 和 13C NMR 技术进行结构阐明。例如,一项研究集中于合成和评估 1,3,4-恶二唑和乙酰胺衍生物的抗菌和抗酶潜力,表明该化合物的衍生物在生成生物活性分子方面的多功能性(K. Nafeesa 等,2017)。

抗菌活性

“2-(1-((4-氯苯基)磺酰基)哌啶-2-基)-N-(呋喃-2-基甲基)乙酰胺”衍生物的一个重要应用领域是抗菌剂的开发。研究表明,这些化合物对各种革兰氏阳性和革兰氏阴性菌株表现出中等至良好的抑制活性。研究表明这些化合物作为生长抑制剂的潜力,为进一步探索其作为抗菌剂的用途奠定了基础。例如,合成了带有氮杂环和 1,3,4-恶二唑杂环核的乙酰胺衍生物,并发现其对几种细菌菌株表现出抗菌潜力(Kashif Iqbal 等,2017)。

潜在候选药物

与“2-(1-((4-氯苯基)磺酰基)哌啶-2-基)-N-(呋喃-2-基甲基)乙酰胺”相关的衍生物的探索延伸到寻找新的候选药物,特别是用于治疗阿尔茨海默病等疾病。通过合成 N-取代衍生物并评估其酶抑制活性,研究人员旨在识别可作为开发新治疗剂的基础的化合物。评估这些化合物对乙酰胆碱酯酶 (AChE) 等靶标的溶血活性和酶抑制潜力对于确定其作为候选药物的可行性至关重要(A. Rehman 等,2018)。

属性

IUPAC Name |

2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(furan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O4S/c19-14-6-8-17(9-7-14)26(23,24)21-10-2-1-4-15(21)12-18(22)20-13-16-5-3-11-25-16/h3,5-9,11,15H,1-2,4,10,12-13H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANQFSDIDZOYXDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CC(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(furan-2-ylmethyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2546709.png)

![Methyl 2-[4-[7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2546711.png)

![3-Chloro-2-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2546714.png)

![{2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine](/img/structure/B2546721.png)

![N-[3-(dimethylamino)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2546722.png)

![9-(4-ethylphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methoxybenzamide](/img/structure/B2546729.png)